molecular formula C6H8Cl2N2OS B6198287 4-chlorobenzene-1-sulfonoimidamide hydrochloride CAS No. 2680542-53-2

4-chlorobenzene-1-sulfonoimidamide hydrochloride

Cat. No.: B6198287
CAS No.: 2680542-53-2
M. Wt: 227.1
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Description

4-chlorobenzene-1-sulfonoimidamide hydrochloride is a white crystalline compound with the molecular formula C6H8Cl2N2OS and a molecular weight of 227.1 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzene-1-sulfonoimidamide hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions . The resulting sulfonoimidamide is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzene-1-sulfonoimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups such as sulfonamides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-chlorobenzene-1-sulfonoimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins . The sulfonoimidamide group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A sulfonamide antibacterial drug with a similar sulfonamide group.

    Sulfoximines: Compounds with a sulfur (VI) center and similar reactivity.

    Sulfonamides: A broad class of compounds with sulfonamide groups used in various applications.

Uniqueness

4-chlorobenzene-1-sulfonoimidamide hydrochloride is unique due to its specific structure, which includes a chlorine atom on the benzene ring and a sulfonoimidamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

2680542-53-2

Molecular Formula

C6H8Cl2N2OS

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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